1-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one
Overview
Description
1-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one (DMPE) is an organofluorine compound that is used in a wide range of scientific research applications. DMPE is a fluorinated analogue of the neurotransmitter gamma-aminobutyric acid (GABA). It is used in a variety of research applications, including as an agonist of GABA receptors, as an inhibitor of enzymes, and as a fluorescent reagent.
Scientific Research Applications
Synthesis and Enantioselective Reactions
- Synthesis and Enantioselective Fluorodehydroxylation : A homochiral aminofluorosulphurane derivative has been synthesized and demonstrated effective in enantioselective fluorodehydroxylation reactions, highlighting a potential application in asymmetric synthesis (Hann & Sampson, 1989).
Catalysis and Chemical Reactions
- Catalysis in Ethylene Oligomerization : Nickel(II) complexes with (amino)pyridine ligands, including methoxymethyl derivatives, have shown effectiveness in catalyzing ethylene oligomerization, suggesting applications in polymer chemistry (Nyamato et al., 2016).
- Palladium(II) Complexes as Catalysts : Palladium(II) complexes with pyridylimine ligands, including methoxymethyl analogues, have been used as catalysts for the methoxycarbonylation of olefins, indicating applications in organic synthesis and industrial chemistry (Zulu et al., 2020).
Synthesis of Pharmaceutical Intermediates
- Key Intermediate in Antibiotic Synthesis : A derivative of this compound has been identified as a key intermediate in synthesizing a fluoroquinolone antibiotic, indicating its importance in pharmaceutical manufacturing (Lall et al., 2012).
Material Science and Optoelectronics
- Electrooptic Film Fabrication : Dibranched heterocyclic chromophores, including pyrrolidinyl derivatives, have been synthesized and studied for applications in covalent self-assembly and thin-film microstructure, suggesting their use in optoelectronics and material science (Facchetti et al., 2006).
Chemical Synthesis and Organic Reactions
- Reactivity in Organic Synthesis : Research on the synthesis and reactivity of various pyrrolidine derivatives, including those with methoxymethyl groups, contributes to the understanding of organic reaction mechanisms and synthesis strategies (Ghelfi et al., 2003).
properties
IUPAC Name |
1-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]-2-(methylamino)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2N2O2/c1-12-4-8(14)13-6-9(10,11)3-7(13)5-15-2/h7,12H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZFPQIQPZZTMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CC(CC1COC)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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